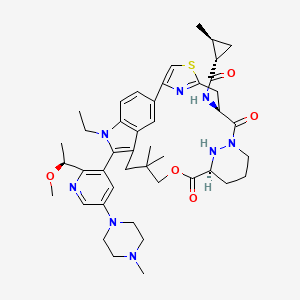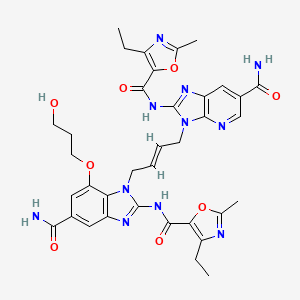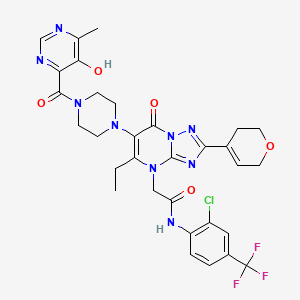![molecular formula C21H23N5O2S B10857904 N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide](/img/structure/B10857904.png)
N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TNG908 is a small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). It is designed to selectively target and inhibit PRMT5 in cells that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This compound has shown significant promise in preclinical studies for its ability to selectively kill cancer cells with MTAP deletion, making it a potential therapeutic agent for various cancers .
Preparation Methods
The synthesis of TNG908 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is designed to have properties that allow it to cross the blood-brain barrier, making it suitable for treating central nervous system tumors .
Chemical Reactions Analysis
TNG908 undergoes several types of chemical reactions, primarily focusing on its interaction with PRMT5. The compound binds to the PRMT5-MTA complex, leading to selective inhibition of PRMT5 in MTAP-null cells. This interaction is crucial for its mechanism of action and therapeutic efficacy. The major products formed from these reactions are the inhibited PRMT5 complexes, which result in the selective killing of MTAP-null cancer cells .
Scientific Research Applications
TNG908 has several scientific research applications, particularly in the field of oncology. It has shown selective antitumor activity in preclinical models, including mouse xenograft models of various cancers. The compound’s ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system tumors, including glioblastoma. Additionally, TNG908 is being studied for its potential use in combination therapies with other cancer treatments .
Mechanism of Action
The mechanism of action of TNG908 involves its selective binding to the PRMT5-MTA complex. This binding leads to the inhibition of PRMT5, an enzyme that regulates multiple essential cellular functions through the symmetric dimethylation of arginine residues in target proteins. In MTAP-null cells, the accumulation of MTA enhances the binding of TNG908 to PRMT5, resulting in selective inhibition and subsequent cell death. This synthetic lethal interaction between PRMT5 inhibition and MTAP deletion is the basis for TNG908’s therapeutic potential .
Comparison with Similar Compounds
TNG908 is unique in its selective inhibition of PRMT5 in MTAP-null cells. Other PRMT5 inhibitors currently in clinical development do not exhibit the same level of selectivity. For example, compounds like GSK3326595 and JNJ-64619178 are also PRMT5 inhibitors but lack the MTAP-null selectivity that TNG908 demonstrates. This selectivity is a significant advantage, as it allows for targeted therapy with potentially fewer side effects .
Conclusion
TNG908 represents a promising therapeutic agent for the treatment of various cancers, particularly those with MTAP deletions. Its selective inhibition of PRMT5, ability to cross the blood-brain barrier, and potential for use in combination therapies make it a valuable compound in the field of oncology research.
Properties
Molecular Formula |
C21H23N5O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-12-3-5-17(14-4-6-18-16(8-14)24-11-29-18)26(10-12)21(28)20(27)25-15-7-13(2)19(22)23-9-15/h4,6-9,11-12,17H,3,5,10H2,1-2H3,(H2,22,23)(H,25,27)/t12-,17+/m0/s1 |
InChI Key |
NXXBDYHMHHINFC-YVEFUNNKSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](N(C1)C(=O)C(=O)NC2=CN=C(C(=C2)C)N)C3=CC4=C(C=C3)SC=N4 |
Canonical SMILES |
CC1CCC(N(C1)C(=O)C(=O)NC2=CN=C(C(=C2)C)N)C3=CC4=C(C=C3)SC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)](/img/structure/B10857836.png)
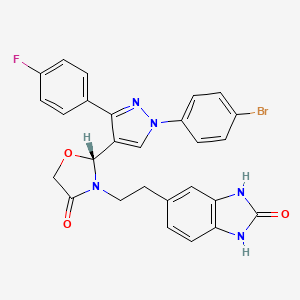
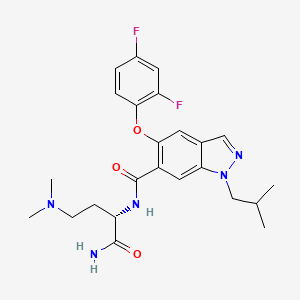

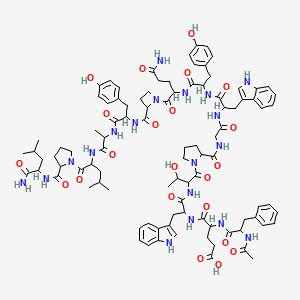
![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)


![6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide](/img/structure/B10857891.png)
![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B10857899.png)
